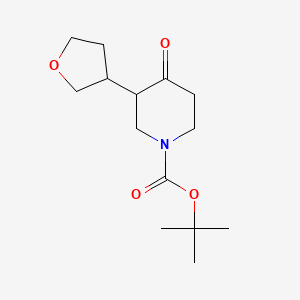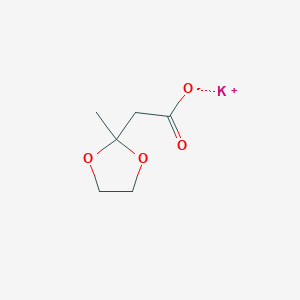
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-on
Übersicht
Beschreibung
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a useful research compound. Its molecular formula is C6H4N2O2S and its molecular weight is 168.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften: Korrosionsschutzmittel
In der industriellen Chemie werden Thiophenderivate als Korrosionsschutzmittel eingesetzt. Sie schützen Metalle und Legierungen vor Korrosion, indem sie eine Schutzschicht auf der Oberfläche bilden. Die spezifische Verbindung, die analysiert wird, könnte auf ihre Wirksamkeit als Korrosionsschutzmittel unter verschiedenen Umgebungsbedingungen getestet werden, was zur Langlebigkeit von Materialien beiträgt, die im Bauwesen und in der Fertigung verwendet werden.
Jedes dieser Felder bietet einzigartige Herausforderungen und Möglichkeiten für die Anwendung von 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-on. Laufende Forschung und Entwicklung sind der Schlüssel, um das volle Potenzial dieser Verbindung in verschiedenen wissenschaftlichen Disziplinen freizusetzen .
Wirkmechanismus
Target of action
Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . .
Biochemical pathways
Thiophene derivatives can affect a variety of biochemical pathways due to their diverse biological activities. For example, some thiophene derivatives have been found to inhibit mitochondrial complex II activity . .
Biochemische Analyse
Biochemical Properties
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site . This interaction is competitive, meaning that 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one competes with the natural substrate of the enzyme, thereby reducing its activity. Additionally, this compound can interact with other biomolecules such as receptors and transporters, modulating their function and affecting cellular processes.
Cellular Effects
The effects of 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one on various cell types and cellular processes are profound. In melanoma cells, for example, it has been observed to reduce melanin content by inhibiting tyrosinase activity . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. By modulating these pathways, 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one can alter cell proliferation, differentiation, and apoptosis, making it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one exerts its effects through various mechanisms. It binds to the active sites of enzymes such as tyrosinase, inhibiting their activity . This binding is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block substrate access. Additionally, 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored.
Dosage Effects in Animal Models
The effects of 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate enzyme activity and cellular processes . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For example, it can inhibit enzymes involved in the synthesis of melanin, thereby reducing melanin production in cells.
Transport and Distribution
Within cells and tissues, 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, where it can modulate gene expression and other nuclear processes.
Eigenschaften
IUPAC Name |
3-thiophen-2-yl-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6-7-5(8-10-6)4-2-1-3-11-4/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWWXAYHYFHICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449537.png)




![[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B1449544.png)




![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1449552.png)
![3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1449553.png)


